molecular formula C10H22N2O2 B1438066 tert-Butyl [3-(dimethylamino)propyl]carbamate CAS No. 216659-47-1

tert-Butyl [3-(dimethylamino)propyl]carbamate

Cat. No.: B1438066
CAS No.: 216659-47-1
M. Wt: 202.29 g/mol
InChI Key: GWQBFGSYKVYBTO-UHFFFAOYSA-N
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Description

tert-Butyl [3-(dimethylamino)propyl]carbamate: is an organic compound with the molecular formula C10H22N2O2. It is commonly used as a biochemical reagent and has applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes as described above, with optimization for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts may be adjusted to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl [3-(dimethylamino)propyl]carbamate can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can produce different nitrogen-containing compounds .

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various compounds.
  • Acts as a protecting group for amines in peptide synthesis.

Biology:

  • Utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
  • Serves as a building block in the design of enzyme inhibitors and receptor ligands.

Medicine:

  • Investigated for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its role in modulating biological pathways and interactions.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl [3-(dimethylamino)propyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

  • tert-Butyl [3-(methylamino)propyl]carbamate
  • tert-Butyl [3-(aminopropyl)]carbamate

Comparison:

Properties

IUPAC Name

tert-butyl N-[3-(dimethylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)11-7-6-8-12(4)5/h6-8H2,1-5H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQBFGSYKVYBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662947
Record name tert-Butyl [3-(dimethylamino)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216659-47-1
Record name tert-Butyl [3-(dimethylamino)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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